6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with substituted phenoxyacetyl isothiocyanates . The reaction is carried out in refluxing ethanol in the presence of a catalytic amount of piperidine for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Known for its anticonvulsant activity.
6-p-Tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits significant anticancer activity.
Uniqueness
6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzyl and chlorophenyl groups enhances its biological activity and makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C16H11ClN4S |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4S/c17-13-8-6-12(7-9-13)15-18-19-16-21(15)20-14(22-16)10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
ORDWPNTYCFXHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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